(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c25-24(26,27)21-6-3-7-22(28-21)30-14-12-29(13-15-30)17-8-10-31(11-9-17)23(32)20-16-33-18-4-1-2-5-19(18)34-20/h1-7,17,20H,8-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHJACXKABNFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the dihydrobenzo[b][1,4]dioxin core and subsequent modifications to introduce piperazine and piperidine moieties. The general synthetic route may include:
- Formation of the Dihydrobenzo[b][1,4]dioxin Core : This is achieved through cyclization reactions starting from catechol derivatives.
- Introduction of the Piperazine Group : Nucleophilic substitution reactions are employed to attach piperazine derivatives.
- Final Modifications : The trifluoromethyl group is introduced to enhance the compound's biological activity.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly receptors and enzymes. The structural features allow it to fit into active sites or binding pockets, modulating the activity of target proteins through:
- Inhibition : Blocking enzyme activity.
- Activation : Enhancing receptor signaling pathways.
- Allosteric Regulation : Modifying the activity of enzymes or receptors from a site other than the active site.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antidepressant Activity : Studies have shown that similar compounds can influence serotonin receptors, suggesting potential antidepressant properties.
- Antipsychotic Properties : The piperazine moiety is known for its antipsychotic effects in related structures.
- Analgesic Effects : The interaction with nociceptive pathways may provide pain relief.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on TRPV1 Receptor Modulation :
- Antidepressant-like Effects in Animal Models :
- In Vitro Binding Studies :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Compound A | 0.82 | Antidepressant |
| Compound B | 0.94 | Antipsychotic |
| Compound C | 0.61 | Analgesic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
